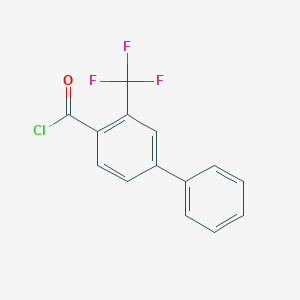

4-phenyl-2-(trifluoromethyl)benzoyl chloride

Descripción general

Descripción

4-phenyl-2-(trifluoromethyl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a trifluoromethyl group attached to the benzoyl chloride moiety. This compound is of significant interest in organic synthesis due to its reactivity and the presence of the trifluoromethyl group, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 4-phenyl-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid is converted to the corresponding benzoyl chloride through the action of thionyl chloride, which acts as both a chlorinating agent and a dehydrating agent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent the formation of by-products and to ensure complete conversion of the starting material.

Análisis De Reacciones Químicas

Types of Reactions

4-phenyl-2-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The compound can be reduced to the corresponding alcohol or aldehyde under appropriate conditions.

Common Reagents and Conditions

Thionyl Chloride: Used in the preparation of the compound from the corresponding benzoic acid.

Phenylboronic Acid: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Reducing Agents: Such as lithium aluminum hydride, used for reduction reactions.

Major Products Formed

Biaryl Compounds: Formed through coupling reactions.

Alcohols and Aldehydes: Formed through reduction reactions.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

This compound serves as a crucial intermediate in the synthesis of various organic molecules. Its structure allows for further functionalization, making it a valuable building block in synthetic chemistry.

Case Study: Synthesis of Trifluoromethylated Compounds

A notable application involves the synthesis of trifluoromethylated heterocycles, which are important in medicinal chemistry due to their enhanced biological activity. For instance, the reaction of 4-phenyl-2-(trifluoromethyl)benzoyl chloride with amines can yield trifluoromethyl-substituted amides, which are precursors for pharmaceuticals .

Pharmaceutical Applications

Drug Development:

The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs.

Case Study: Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties. For example, modifications to this compound have led to the development of effective inhibitors against viral replication pathways .

Agrochemical Applications

Pesticide Intermediates:

this compound is also used in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to introduce trifluoromethyl groups into pesticide molecules enhances their efficacy.

Case Study: Synthesis of Fungicides

The compound has been used as an intermediate in the production of triazole fungicides, which are critical for crop protection. The synthesis involves coupling with other reactive species to form complex fungicidal agents that target specific fungal pathways .

Dye Production

Dyestuff Manufacturing:

In dye chemistry, this compound acts as a precursor for synthesizing various dyes that exhibit excellent stability and vivid colors.

Case Study: Synthesis of Fluorescent Dyes

It has been employed in the production of fluorescent dyes used in biological imaging and diagnostics. The incorporation of trifluoromethyl groups into dye structures enhances their photostability and fluorescence properties .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for trifluoromethylated compounds | Enhanced reactivity and stability |

| Pharmaceuticals | Synthesis of antiviral agents | Improved pharmacokinetic properties |

| Agrochemicals | Production of triazole fungicides | Increased efficacy against pests |

| Dye Production | Synthesis of fluorescent dyes | Enhanced photostability and color vibrancy |

Mecanismo De Acción

The mechanism of action of 4-phenyl-2-(trifluoromethyl)benzoyl chloride involves its reactivity as a benzoyl chloride. The compound can act as an electrophile in various chemical reactions, where the carbonyl carbon is susceptible to nucleophilic attack. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This reactivity is utilized in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzoyl chloride: Similar in structure but lacks the phenyl group attached to the benzene ring.

2-(Trifluoromethyl)benzoyl chloride: Similar in structure but has the trifluoromethyl group in a different position on the benzene ring.

4-Fluorobenzoyl chloride: Contains a fluorine atom instead of a trifluoromethyl group.

Uniqueness

4-phenyl-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a phenyl group and a trifluoromethyl group on the benzoyl chloride moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds.

Actividad Biológica

4-Phenyl-2-(trifluoromethyl)benzoyl chloride (CAS No. 1214363-05-9) is a chemical compound characterized by its unique trifluoromethyl group, which imparts distinctive electronic and steric properties. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a building block for more complex molecules.

- Molecular Formula : C14H8ClF3O

- Molecular Weight : 284.66 g/mol

- IUPAC Name : this compound

- LogP : 4.9 (indicating significant lipophilicity)

Antimicrobial Activity

Research into derivatives of trifluoromethylbenzoyl compounds indicates that they may possess antimicrobial properties. For example, N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides were evaluated against Mycobacterium tuberculosis and other bacterial strains, demonstrating moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase (AChE) and 58.01 to 277.48 µM for butyrylcholinesterase (BuChE) . This suggests that similar compounds might exhibit noteworthy antimicrobial activity.

Enzyme Inhibition

The enzyme inhibition potential of derivatives containing the trifluoromethyl group has been explored extensively. The aforementioned hydrazinecarboxamides were found to inhibit AChE and BuChE effectively, indicating that modifications to the benzoyl structure could lead to similar or enhanced biological activities in related compounds .

Anticancer Activity

Some studies have indicated that compounds with similar structural features can exhibit anticancer properties. For instance, research on fused triazolothiadiazoles showed selective growth-inhibitory activity against human cancer cell lines expressing Bcl-2 . Although direct studies on this compound are lacking, its structural analogs suggest potential for further investigation in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound is often influenced by their structural characteristics:

- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Phenyl Substituents : Variations in phenyl group substitutions can significantly affect the pharmacological profile, as seen in studies where different substitutions led to varied inhibitory activities against cancer cell lines .

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-phenyl-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O/c15-13(19)11-7-6-10(8-12(11)14(16,17)18)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRTYHZSYTXPWFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201211379 | |

| Record name | 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214363-05-9 | |

| Record name | 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214363-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)[1,1′-biphenyl]-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201211379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.